N-Benzyl vs. N-Methyl Azetidin-2-ones: Differential Cytostatic Activity in Colorectal Carcinoma (HCT-116)
In a head-to-head study of 3-aryl-4-(diethoxyphosphoryl)azetidin-2-one diastereoisomeric pairs, the N-benzyl series (11) exhibited moderate cytostatic activity against HCT-116 colorectal carcinoma cells, whereas the analogous N-methyl series (10) was essentially inactive. The N-benzyl substitution alone conferred measurable anti-proliferative activity while N-methyl analogs showed IC₅₀ values exceeding the highest tested concentration [1].
| Evidence Dimension | Cytostatic potency (IC₅₀) against HCT-116 colorectal carcinoma cells |
|---|---|
| Target Compound Data | N-Benzyl azetidinone series 11: IC₅₀ = 35.3–87.9 µM |
| Comparator Or Baseline | N-Methyl azetidinone series 10: IC₅₀ > 100 µM (inactive, except trans-10b IC₅₀ = 44.1 µM and cis-10d IC₅₀ = 86.5 µM as outliers) |
| Quantified Difference | ≥2.8-fold improvement in potency (lowest active IC₅₀ 35.3 µM vs. >100 µM for most N-methyl congeners) |
| Conditions | MTS assay; HCT-116 human colorectal carcinoma cell line; 72 h incubation; compounds tested up to 100 µM; reference compounds: docetaxel, etoposide, staurosporine [1]. |
Why This Matters
For medicinal chemistry programs targeting colorectal cancer, the N-benzyl substituent is not a passive structural feature but a determinant of cytostatic activity; substituting it with N-methyl risks complete loss of phenotype.
- [1] Głowacka, I. E.; Grabkowska-Drużyc, M.; Andrei, G.; Schols, D.; Snoeck, R.; Witek, K.; Podlewska, S.; Handzlik, J.; Piotrowska, D. G. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents. Int. J. Mol. Sci. 2021, 22 (15), 8032. Table 4. DOI: 10.3390/ijms22158032. View Source
